molecular formula C11H15N3 B6497844 N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine CAS No. 1343230-33-0

N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No. B6497844
CAS RN: 1343230-33-0
M. Wt: 189.26 g/mol
InChI Key: OPXLLUDNUUHGGP-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described in the literature . For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups attached to the pyrimidine ring .

Scientific Research Applications

N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has been studied for its potential to modulate the activity of various enzymes, receptors, and transporters. This compound has been used in laboratory experiments to study the effects of drug metabolism, enzyme inhibition, and signal transduction. Additionally, this compound has been used to study the effects of prodrugs and to investigate the mechanisms of drug absorption and distribution.

Advantages and Limitations for Lab Experiments

The advantages of using N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine in laboratory experiments include its ease of synthesis, low cost, and wide range of biochemical and physiological effects. Additionally, this compound has been found to be relatively stable in aqueous solutions and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The potential applications of N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine are numerous and include further investigation into its mechanism of action, its effects on drug metabolism and signal transduction, and its potential as a prodrug. Additionally, further research could be done to investigate the effects of this compound on various diseases and disorders, such as cancer and neurodegenerative diseases. Additionally, this compound could be studied for its potential to modulate the activity of various enzymes, receptors, and transporters. Finally, further research could be done to explore the potential of this compound as an adjuvant for other drugs and therapies.

Synthesis Methods

N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is typically synthesized through a series of steps that begin with the reaction of cyclopropylmethyl chloride with 1-amino-5H-cyclopenta[d]pyrimidine in the presence of a base. This reaction produces the desired compound, this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure. Pyrimidines, in general, are considered safe for laboratory use, but as with all chemicals, they should be handled with care .

properties

IUPAC Name

N-(cyclopropylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-9-10(3-1)13-7-14-11(9)12-6-8-4-5-8/h7-8H,1-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLLUDNUUHGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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